1-(tert-Butoxy)-2-iodobenzene
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Overview
Description
1-(tert-Butoxy)-2-iodobenzene is an organic compound that features both a tert-butoxy group and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(tert-butoxy)benzene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced, depending on the reagents and conditions used.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly when treated with strong bases like potassium tert-butoxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 1-(tert-butoxy)-2-aminobenzene or 1-(tert-butoxy)-2-alkoxybenzene can be formed.
Oxidation Products: Oxidation can yield compounds like 1-(tert-butoxy)-2-iodobenzoic acid.
Elimination Products: Elimination reactions can produce alkenes such as 1-(tert-butoxy)-2-iodoethylene.
Scientific Research Applications
1-(tert-Butoxy)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for biologically active compounds
Mechanism of Action
The mechanism of action of 1-(tert-butoxy)-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
1-(tert-Butoxy)-2-propanol: This compound shares the tert-butoxy group but differs in the presence of a hydroxyl group instead of iodine.
tert-Butyloxycarbonyl-protected amino acids: These compounds feature the tert-butoxy group as a protective group for amino acids.
Properties
Molecular Formula |
C10H13IO |
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Molecular Weight |
276.11 g/mol |
IUPAC Name |
1-iodo-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |
InChI Key |
ATICSBMFVOLGRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1I |
Origin of Product |
United States |
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